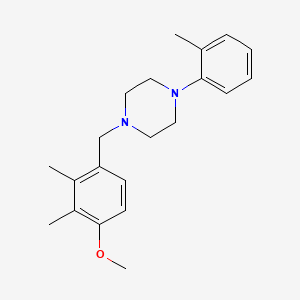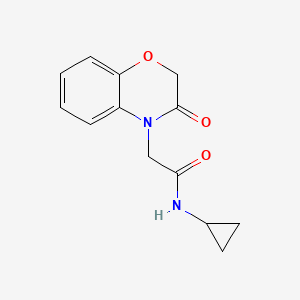![molecular formula C17H18N2O2 B5625015 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide](/img/structure/B5625015.png)
4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of carboxamide derivatives, including compounds structurally related to 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide, involves multiple steps that can include nucleophilic substitution reactions, reduction processes, and condensation reactions. For example, aromatic polyamides and polyimides have been synthesized from diamines containing noncoplanar biphenylene and flexible aryl ether units, showcasing the complexity and versatility of synthetic approaches in this domain (Liaw, Been-Yang Liaw, & Muh-Quang Jeng, 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide has been analyzed through techniques such as X-ray crystallography. These analyses have helped to understand the intramolecular interactions, such as hydrogen bonds, that stabilize the structure and affect its interaction with other molecules, including DNA. Studies have shown that the flexibility of substituents attached to the core structure plays a significant role in the biological activity of these compounds (Hudson, Kuroda, Denny, & Neidle, 1987).
Chemical Reactions and Properties
Chemical reactions involving 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide derivatives often include interactions with DNA or the synthesis of peptides and other amides, demonstrating the compound's reactivity and utility in creating biologically active molecules. For instance, the use of DMAPO as a nucleophilic catalyst in peptide coupling reactions showcases the chemical reactivity and potential applications of related compounds in biochemistry (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).
Physical Properties Analysis
The physical properties of 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide derivatives, such as solubility, glass transition temperature, and stability, are crucial for their application in material science and medicinal chemistry. These compounds often exhibit high solubility in organic solvents and thermal stability, making them suitable for various applications, including the development of polymer materials with specific mechanical and thermal properties (Ghodke, Tamboli, Diwate, Ubale, & Maldar, 2020).
Chemical Properties Analysis
The chemical properties of carboxamide derivatives, such as their interaction with biological targets and their reactivity under different conditions, are fundamental to understanding their potential as therapeutic agents or material precursors. These compounds' ability to bind to DNA or inhibit bacterial growth highlights their biological significance and potential for further development into useful agents in medicine and biotechnology (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets through its various functional groups. The carboxamide and dimethylamino groups, for instance, could form hydrogen bonds with proteins or other biological molecules .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity and biological activity. For instance, if it’s highly reactive, it could pose a risk of causing chemical burns or being explosive. If it’s biologically active, it could have toxic or pharmacological effects .
Future Directions
properties
IUPAC Name |
2-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16(20)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)17(18)21/h3-10H,11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNBOQANVYODRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[2-(Dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5624959.png)


![N'-[2-(2-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5624977.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5624987.png)
![[1-(2-chloro-5-fluorobenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5624992.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5624998.png)



![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine](/img/structure/B5625023.png)
![2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5625035.png)
![(4S)-N,N-diethyl-4-{[(4-fluorophenoxy)acetyl]amino}-1-methyl-L-prolinamide](/img/structure/B5625039.png)